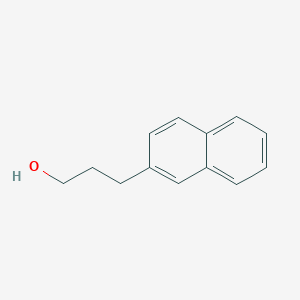
2-Naphthalenepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenepropanol is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Chemical Formula : C₁₃H₁₄O
- Molecular Weight : 202.25 g/mol
- CAS Number : 11206232
2-Naphthalenepropanol is characterized by its naphthalene ring structure, which contributes to its chemical reactivity and potential applications in various domains.
Industrial Applications
Fragrance and Flavoring Agent
- This compound is primarily used in the formulation of perfumes and flavoring agents due to its pleasant scent. It is a natural component of clary sage oil, which is utilized in aromatherapy and cosmetic products .
Cosmetics
- The compound is incorporated into various cosmetic formulations for its aromatic properties. It is often found in lotions, creams, and other personal care products .
Pharmaceutical Applications
Biological Activity
- Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. Studies have shown its effectiveness against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Potential Therapeutic Uses
- The compound has been investigated for its potential role in treating skin conditions due to its anti-inflammatory effects. Its application in topical formulations could enhance therapeutic outcomes for inflammatory skin disorders .
Environmental Applications
Ecotoxicology Studies
- Screening assessments conducted by Health Canada have evaluated the environmental impact of sclareol. The findings suggest that while it can accumulate in organisms, current levels do not pose significant ecological risks .
Biodegradation Research
- Studies on the biodegradation of this compound indicate that it can be broken down by microbial action in the environment, suggesting potential for bioremediation applications .
Data Tables
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | PubChem |
| Anti-inflammatory | Reduces inflammation in topical applications | Research Studies |
Case Studies
-
Fragrance Development
- A study focused on the use of sclareol in creating eco-friendly fragrances highlighted its efficacy as a natural alternative to synthetic compounds, emphasizing sustainability in the fragrance industry.
-
Antimicrobial Efficacy
- A clinical trial assessed the antimicrobial properties of this compound against common pathogens found in skin infections. Results showed significant inhibition of bacterial growth, supporting its potential use in dermatological formulations.
- Environmental Impact Assessment
Analyse Chemischer Reaktionen
Substitution Reactions
2-Naphthol undergoes electrophilic substitution due to the activating hydroxyl group. Key reactions include:
Nitration
Reaction with nitric acid introduces nitro groups at the α-positions (positions 1 and 4):
C10H7OH+HNO3→C10H6(NO2)OH+H2O
Halogenation
Electrophilic iodination using iodine and NaHCO₃ in acetonitrile produces 2-iodonaphthalene regioselectively (75% yield) :
C10H7OH+I2NaHCO3C10H7I+HOI
Oxidation and Reduction
-
Oxidation : 2-Naphthol oxidizes to 2-naphthoquinone under acidic conditions with CrO₃ or KMnO₄ .
-
Reduction : Catalytic hydrogenation (H₂/Pd) yields decalin derivatives .
Electrophilic Cyclization
2-Naphthol derivatives form via 6-endo-dig cyclization of arylacetylenes using iodine (Table 1) :
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| Phenylacetylene | I₂, NaHCO₃, MeCN | 2-Iodonaphthalene | 75 |
| 1-Ethynylnaphthalene | I₂, NaHCO₃, MeCN | Dinaphthofuran | 82 |
Thermochemical Data
Key thermodynamic parameters for gas-phase deprotonation :
C10H7O−+H+→C10H8OΔH∘=1438±8.8kJ/mol
Eigenschaften
CAS-Nummer |
27650-98-2 |
|---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-naphthalen-2-ylpropan-1-ol |
InChI |
InChI=1S/C13H14O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10,14H,3-4,9H2 |
InChI-Schlüssel |
HMVMFGNKDHVMJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCO |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













